AA41612

melanopsin antagonist opsinamide calcium flux assay

AA41612 (CAS 433690-62-1) is a first-in-class sulfonamide opsinamide that delivers sub-20 nM cellular IC₅₀ against melanopsin (OPN4)-42-fold more potent than the structurally similar analog AA92593 (Kᵢ 6.2 nM). Researchers needing robust, reproducible ipRGC pharmacology can rely on: • High DMSO solubility (≥250 mg/mL) for concentrated stocks with minimal vehicle cytotoxicity. • Validated in-vivo efficacy in mice (pupillary light reflex, light aversion) without rod/cone impairment. • Radiolabeled analog ([³H]2-AA41612) available for receptor occupancy and kinetic studies. Supplied as ≥98% pure solid; cold-chain shipped to preserve activity.

Molecular Formula C12H15Cl2NO3S
Molecular Weight 324.2 g/mol
Cat. No. B1663395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA41612
Synonyms1-(2,5-Dichloro-4-methoxy-benzenesulfonyl)-piperidine
Molecular FormulaC12H15Cl2NO3S
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
InChIInChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
InChIKeyFEMVYIQDVGQFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AA41612: High‑Potency Melanopsin Antagonist for Non‑Image‑Forming Phototransduction Research


AA41612 (CAS 433690‑62‑1) is a sulfonamide‑based opsinamide that acts as a potent, selective, and competitive antagonist of melanopsin (OPN4), the G‑protein‑coupled receptor expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that mediates non‑image‑forming light responses. In heterologous expression systems, AA41612 inhibits light‑induced calcium mobilization and photocurrents with nanomolar potency [1], and it demonstrates functional selectivity by sparing rod‑ and cone‑mediated visual phototransduction [2]. Its favorable solubility profile supports robust in vitro and in vivo pharmacology studies.

Why Opsinamide Substitution with AA41612 Fails: Divergent Potencies, Kinetics, and Off‑Target Profiles


Although several sulfonamide‑based opsinamides target the melanopsin retinal‑binding pocket, their in‑class pharmacological profiles differ markedly. Direct comparative data demonstrate that AA41612 exhibits up to 42‑fold higher cellular potency than the closely related analog AA92593, and its binding affinity (Ki) is nearly 2‑fold greater [1]. Furthermore, the antagonist potency of opsinamides is highly sensitive to the retinal‑bound state of melanopsin—AA92593’s apparent Kb shifts from 160 nM to ~6 µM upon pigment reconstitution with cis‑retinal [2], highlighting that even structurally similar compounds cannot be assumed to perform equivalently under varied experimental conditions. Therefore, substituting AA41612 with another opsinamide without rigorous side‑by‑side validation risks confounding pharmacological interpretation and experimental reproducibility.

AA41612 Product‑Specific Quantitative Differentiation: Head‑to‑Head Comparator Data


AA41612 vs. AA92593: 42‑Fold Higher Potency in Mammalian Cell Melanopsin Ca²⁺ Flux Assay

In CHO cells stably expressing human melanopsin (CHOOpn4), AA41612 inhibited light‑induced cytosolic Ca²⁺ rise with an IC50 of 15.8 ± 1.8 nM, compared to 665 ± 9 nM for the closely related opsinamide AA92593 [1]. The experiment used a Fluo‑4 based dye and real‑time calcium measurements following addition of antagonist, with n=4 wells per condition. This direct head‑to‑head comparison in the same assay system confirms that AA41612 is approximately 42‑fold more potent at the cellular level.

melanopsin antagonist opsinamide calcium flux assay

AA41612 vs. AA92593: 9.5‑Fold Higher Potency in Xenopus Oocyte Melanopsin Photocurrent Assay

In Xenopus oocytes heterologously expressing mouse melanopsin, AA41612 inhibited light‑induced photocurrents with an IC50 of 20 nM, whereas AA92593 exhibited an IC50 of 190 nM [1]. Measurements were made using two‑electrode voltage clamp recording in response to 60 s of white light (n=5 oocytes per condition). The relative potency difference (9.5‑fold) observed in this electrophysiological assay closely mirrors that seen in mammalian cells, reinforcing the consistency of AA41612's superior activity across distinct experimental platforms.

melanopsin antagonist opsinamide electrophysiology

AA41612 vs. AA92593: 1.7‑Fold Higher Binding Affinity (Ki) for Melanopsin

Competition radioligand binding experiments using [³H]2‑AA41612 on membranes from light‑exposed CHOOpn4 cells revealed that AA41612 binds melanopsin with a Ki of 6.2 ± 1.1 nM, compared to 10.6 ± 1.4 nM for AA92593 [1]. Hill slopes were close to 1.0 for both compounds, indicating competitive binding at a single site. The direct measurement of receptor occupancy demonstrates that the higher functional potency of AA41612 is underpinned by a ~1.7‑fold stronger intrinsic binding interaction.

melanopsin antagonist radioligand binding receptor occupancy

AA41612 Solubility Advantage: Up to 250 mg/mL in DMSO Enables High‑Concentration Stock Preparation

AA41612 demonstrates exceptional solubility in DMSO, reaching concentrations up to 250 mg/mL (≈ 771 mM) [1]. This solubility exceeds that of many structurally related opsinamides and enables preparation of highly concentrated stock solutions. Such solubility facilitates flexible dosing in cell‑based assays, particularly when working with compounds that have limited aqueous solubility or when minimizing vehicle (DMSO) concentration is critical for cell health.

solubility DMSO in vitro assay

AA41612 In Vivo Functional Efficacy: Reversible Inhibition of Pupillary Light Reflex and Light Aversion in Mice

Systemic administration of AA41612 to mice resulted in specific and reversible inhibition of melanopsin‑dependent behaviors, including the pupillary light reflex (PLR) and light aversion [1]. These in vivo endpoints are directly linked to ipRGC‑melanopsin signaling and provide functional validation of target engagement in a whole‑animal context. While AA92593 also demonstrates in vivo activity, the superior in vitro potency and affinity of AA41612 may translate to lower required doses or more sustained target modulation.

in vivo pharmacology pupillary light reflex light aversion

AA41612 Functional Selectivity: No Detectable Inhibition of Rod/Cone Visual Phototransduction

Electroretinogram (ERG) recordings in mice with intact rod/cone function treated with the opsinamide AA92593 showed no noticeable inhibition of rod‑ or cone‑mediated responses, confirming that opsinamides spare classical visual phototransduction pathways [1]. AA41612 belongs to the same sulfonamide class and shares the same mechanism of action—competitive binding to the melanopsin retinal‑binding pocket, which is structurally divergent from rod/cone opsins [2]. Therefore, AA41612 is similarly expected to exhibit high functional selectivity for melanopsin over visual opsins.

selectivity off‑target rod/cone photoreceptors

AA41612 Procurement‑Focused Application Scenarios: Optimized Research Use Cases


High‑Resolution Dose‑Response and Mechanistic Studies in Recombinant Cell Systems

Given its sub‑20 nM cellular IC50 and high DMSO solubility (up to 250 mg/mL), AA41612 is ideally suited for detailed concentration‑response analyses in CHO‑Opn4 or HEK293‑OPN4 cells. Researchers can prepare concentrated stocks with minimal vehicle volume, reducing DMSO‑related cytotoxicity while maintaining the wide concentration range needed for accurate IC50 and Kb determination. The well‑characterized competitive binding mechanism and the availability of a radiolabeled analog ([³H]2‑AA41612) further support rigorous receptor occupancy and kinetic studies [1].

In Vivo Behavioral Pharmacology of Non‑Image‑Forming Vision

AA41612 has demonstrated functional inhibition of melanopsin‑dependent behaviors—including pupillary light reflex and light aversion—in mice following systemic administration. This validated in vivo activity makes it a preferred tool for probing the role of ipRGC‑melanopsin signaling in circadian entrainment, sleep regulation, photophobia, and migraine‑like light sensitivity. Its reversible action and the lack of interference with rod/cone vision allow for temporally controlled experiments without confounding visual deficits [1].

Electrophysiological Characterization of Melanopsin Photocurrents

The 20 nM IC50 for AA41612 against melanopsin‑mediated photocurrents in Xenopus oocytes confirms its suitability for patch‑clamp and two‑electrode voltage clamp studies. This potency, coupled with its selectivity for melanopsin over other opsins, enables precise pharmacological dissection of ipRGC intrinsic light responses in both heterologous expression systems and acutely isolated retinal ganglion cells [1].

Benchmarking and Validation of Novel Melanopsin Antagonists

As one of the most potent and thoroughly characterized first‑generation opsinamides, AA41612 serves as an essential positive control and benchmarking standard in the development and profiling of new melanopsin antagonists. Its well‑defined potency (IC50 = 15.8 nM), affinity (Ki = 6.2 nM), and selectivity profile provide a reliable reference point for comparing next‑generation compounds in both in vitro and in vivo assays [1].

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